Methyl 6-methyl-4-oxoheptanoate
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Overview
Description
Methyl 6-methyl-4-oxoheptanoate is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of 6-methyl-4-oxoheptanoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-methyl-4-oxoheptanoate can be synthesized through the esterification of 6-methyl-4-oxoheptanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-oxoheptanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 6-methyl-4-oxoheptanoic acid.
Reduction: 6-methyl-4-hydroxyheptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methyl-4-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-methyl-4-oxoheptanoate involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may have biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-oxoheptanoate: Similar structure but lacks the methyl group at the 6-position.
Methyl 4-oxoheptanoate: Similar structure but lacks the methyl group at the 6-position and the keto group at the 4-position.
Uniqueness
Methyl 6-methyl-4-oxoheptanoate is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
76678-33-6 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 6-methyl-4-oxoheptanoate |
InChI |
InChI=1S/C9H16O3/c1-7(2)6-8(10)4-5-9(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
WWJJFFQJZBJYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CCC(=O)OC |
Origin of Product |
United States |
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